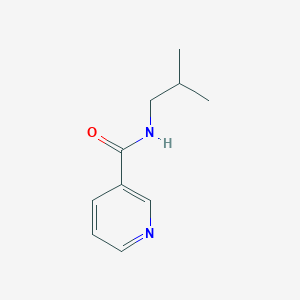

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

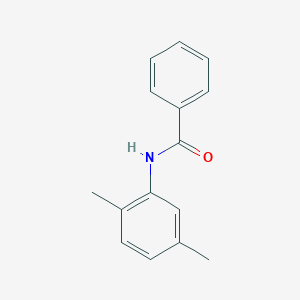

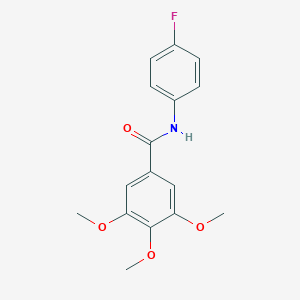

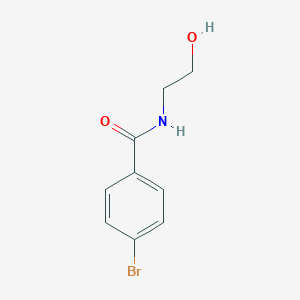

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine (THMP) is an organic compound that has been studied for its potential applications in the field of organic synthesis, scientific research, and medicine. It is an amine compound containing a benzene ring, a pyridine ring, and a methyl group. THMP has been studied for its potential as an intermediate in organic synthesis, as a reagent in scientific research, and as a drug candidate.

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and accuracy of pharmaceutical tests, which include the determination of product purity, identification of active pharmaceutical ingredients, and calibration of analytical instruments.

Chemical Synthesis

In the field of chemical synthesis, 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine is used as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions, such as N-alkylation and O-alkylation, which are essential steps in the creation of diverse organic compounds .

Neurological Research

The compound serves as a model substance in neurological research due to its structural similarity to certain neuroactive substances. It can be used to study the mechanisms of neurodegenerative diseases and to test the efficacy of neuroprotective agents .

Catalysis Studies

In catalysis research, this compound is employed as a substrate to study para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalysts . These studies are vital for the development of new catalytic processes that can be applied in industrial chemical production.

properties

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFOMXBPZIXRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876864 |

Source

|

| Record name | BENZENAMINE, 3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine | |

CAS RN |

106362-29-2 |

Source

|

| Record name | BENZENAMINE, 3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.